1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene
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Overview
Description
1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, fluoro, and dimethoxy groups. This compound is of interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 2-fluoro-4,5-dimethoxybenzene. This reaction can be carried out using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-fluoro-4,5-dimethoxybenzene, while electrophilic aromatic substitution with nitric acid would produce 1-(bromomethyl)-2-fluoro-4,5-dimethoxy-3-nitrobenzene.
Scientific Research Applications
1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, aiding in the study of biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In electrophilic aromatic substitution, the aromatic ring’s electron density is altered by the substituents, influencing the reactivity and position of substitution .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(Bromomethyl)-2-fluoro-3,4-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.
Uniqueness
1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene is unique due to the combination of bromomethyl, fluoro, and dimethoxy substituents on the benzene ring. This specific arrangement imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research purposes .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKXVJHTIBUSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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